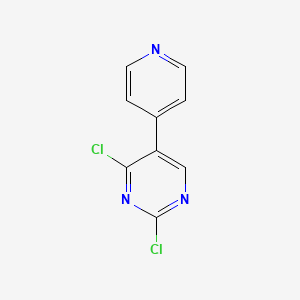2,4-Dichloro-5-(pyridin-4-yl)pyrimidine
CAS No.:
Cat. No.: VC13379796
Molecular Formula: C9H5Cl2N3
Molecular Weight: 226.06 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C9H5Cl2N3 |
|---|---|
| Molecular Weight | 226.06 g/mol |
| IUPAC Name | 2,4-dichloro-5-pyridin-4-ylpyrimidine |
| Standard InChI | InChI=1S/C9H5Cl2N3/c10-8-7(5-13-9(11)14-8)6-1-3-12-4-2-6/h1-5H |
| Standard InChI Key | DQUFMFXHPNTTFC-UHFFFAOYSA-N |
| SMILES | C1=CN=CC=C1C2=CN=C(N=C2Cl)Cl |
| Canonical SMILES | C1=CN=CC=C1C2=CN=C(N=C2Cl)Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Structure and Formula
2,4-Dichloro-5-(pyridin-4-yl)pyrimidine consists of a pyrimidine ring (a six-membered aromatic heterocycle with two nitrogen atoms) substituted with chlorine atoms at positions 2 and 4 and a pyridine ring at position 5. The pyridine moiety introduces additional nitrogen-based electron-withdrawing effects, influencing the compound’s reactivity and solubility .
Table 1: Fundamental Chemical Properties
| Property | Value |
|---|---|
| CAS Number | 1214382-49-6 |
| Molecular Formula | |
| Molecular Weight | 226.06 g/mol |
| Density | Not reported |
| Melting/Boiling Point | Not reported |
The absence of reported thermophysical data (e.g., melting point, density) highlights gaps in the literature, necessitating further experimental characterization .
Spectroscopic Data
While nuclear magnetic resonance (NMR) or mass spectrometry (MS) data for 2,4-dichloro-5-(pyridin-4-yl)pyrimidine are unavailable, analogous compounds such as 2,4-dichloro-5-methoxypyrimidine exhibit distinct -NMR profiles, with aromatic protons resonating between δ 8.3–8.5 ppm and methoxy groups at δ 3.9 ppm . Infrared (IR) spectroscopy of chlorinated pyrimidines typically shows C-Cl stretching vibrations near 550–650 cm and C-N stretches around 1350–1500 cm .
Synthetic Methodologies
Chlorination of Pyrimidine Precursors
The synthesis of dichloropyrimidines generally involves chlorinating dihydroxypyrimidine precursors using phosphorus oxychloride () in the presence of a base. For example, 2,4-dichloro-5-methoxypyrimidine is synthesized from 2,4-dihydroxy-5-methoxypyrimidine via refluxing with and triethylamine in toluene at 100–160°C for 2–6 hours, achieving yields of 90–96% . Adapting this method to 2,4-dichloro-5-(pyridin-4-yl)pyrimidine would require substituting the methoxy group with a pyridin-4-yl moiety during precursor synthesis.
Table 2: Comparative Synthesis of Dichloropyrimidines
| Compound | Reagents/Conditions | Yield | Purity |
|---|---|---|---|
| 2,4-Dichloro-5-methoxypyrimidine | , toluene, 100–160°C | 90–96% | 98–99% |
| 2,4-Dichloro-5-trifluoromethylpyrimidine | , DMSO | 75–85% | 95–97% |
Alternative Routes
A patent by Burchenal et al. describes the amination of 2,4-dichloropyrimidine derivatives using liquid ammonia, yielding 2-amino-4-chloro-5-(β-D-ribofuranosyl)pyrimidine . While this method focuses on ribosyl derivatives, it underscores the reactivity of the 2- and 4-chloro positions toward nucleophilic substitution, a trait exploitable for functionalizing 2,4-dichloro-5-(pyridin-4-yl)pyrimidine.
Physicochemical Properties and Stability
Solubility and Reactivity
The compound’s solubility is likely low in polar solvents due to its aromatic chlorinated structure. Analogous dichloropyrimidines exhibit limited water solubility but dissolve in dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) . The electron-deficient pyrimidine ring renders it susceptible to nucleophilic aromatic substitution, enabling modifications at the 2- and 4-positions.
Stability Considerations
Chlorinated pyrimidines are generally stable under anhydrous conditions but may hydrolyze in aqueous acidic or basic environments. Storage recommendations for similar compounds suggest keeping the material in inert atmospheres at 2–8°C to prevent decomposition .
Applications in Pharmaceutical Research
Kinase Inhibition and Anticancer Activity
Dichloropyrimidines are privileged scaffolds in kinase inhibitor design. For instance, 2,4-dichloro-5-trifluoromethylpyrimidine serves as an intermediate in anticancer agents targeting tyrosine kinases . The pyridin-4-yl group in 2,4-dichloro-5-(pyridin-4-yl)pyrimidine could enhance binding affinity to kinase ATP pockets through π-π stacking interactions with phenylalanine residues.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume